molecular formula C22H19N5O4S B2567610 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-99-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Katalognummer: B2567610
CAS-Nummer: 894061-99-5
Molekulargewicht: 449.49
InChI-Schlüssel: YIDYZNMUTNCZKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic molecule characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked acetamide group, and aromatic substituents. Key structural features include:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxy-substituted benzyl moiety, known for enhancing lipophilicity and metabolic stability in drug design .
  • 3-Methoxyphenyl substituent: An electron-donating group that may influence electronic properties and target binding .
  • Thioacetamide linkage: A sulfur-containing bridge that enhances conformational flexibility and redox activity .

This compound’s structural complexity positions it within a broader class of triazole- and pyridazine-based derivatives, which are studied for their diverse pharmacological and material science applications.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-29-16-4-2-3-15(10-16)17-6-8-20-24-25-22(27(20)26-17)32-12-21(28)23-11-14-5-7-18-19(9-14)31-13-30-18/h2-10H,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYZNMUTNCZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a triazolo[4,3-b]pyridazin-3-yl group linked via a thioacetamide functional group. This unique structure may contribute to its diverse biological effects.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising antiproliferative activity against various cancer cell lines. In particular:

  • Mechanism of Action : Triazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may similarly activate apoptotic pathways .

2. Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole scaffold have been evaluated for their antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Bacillus subtilis1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas fluorescens208 µg/mL

These results indicate that the compound may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. Modulation of ABC Transporters

The compound has been identified as a potential modulator of ATP-Binding Cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in cancer cells. By inhibiting or enhancing the activity of these transporters, the compound could potentially improve the efficacy of chemotherapeutic agents used in treating cystic fibrosis and other diseases .

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of related compounds on HeLa and A549 cell lines, it was found that certain derivatives exhibited IC50 values ranging from 30 to 50 nM. These findings suggest that modifications to the structure can significantly enhance biological activity against cancer cells .

Case Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial activity, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide were tested against multiple strains. The results demonstrated effective inhibition at low concentrations, indicating potential for development as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features exhibit antitumor effects . The following points summarize the findings related to the anticancer potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including:
    • Inhibition of cell proliferation.
    • Modulation of mitochondrial pathways involved in apoptosis.
    • Interaction with key regulatory proteins in the apoptosis pathway such as Bcl-2 and caspases.
  • IC50 Values : Preliminary studies have reported IC50 values for related compounds ranging from 1.54 µM to 4.52 µM against multiple cancer cell lines (e.g., HepG2, HCT116, MCF7), indicating strong cytotoxic activity compared to standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (µM)Comparison with Doxorubicin
1HepG22.38Lower than 7.46
2HCT1161.54Lower than 8.29
3MCF74.52Comparable to 4.56

Other Biological Activities

Beyond anticancer properties, the compound may exhibit:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in various studies.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of the benzodioxole moiety and evaluated their biological activity against various cancer cell lines. The findings highlighted that modifications to the amide group significantly influenced biological efficacy.

Mechanistic Insights

Further investigations revealed that certain derivatives could activate apoptotic pathways through:

  • Activation of caspases.
  • Alterations in Bcl-2 family protein expressions.

In Vivo Studies

In vivo studies are necessary to validate the anticancer efficacy observed in vitro. These studies could involve animal models to assess tumor growth inhibition and overall survival rates upon treatment with the compound.

Vergleich Mit ähnlichen Verbindungen

Core Modifications

Compounds with fused triazole cores but differing heterocyclic systems exhibit distinct properties:

Compound Name/Structure Core Structure Substituents Key Properties/Implications Reference
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimine Pyrrolo-thiazolo-pyrimine Phenyl, 4-methoxyphenyl Enhanced π-conjugation; potential fluorescence
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole Indolinone, thioacetamide Anti-inflammatory and antibacterial activity
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole Allyl, furyl, trifluoromethyl phenyl High electronegativity; potential enzyme inhibition

Key Observations :

  • Replacing the benzo[d][1,3]dioxole group with a trifluoromethylphenyl moiety (as in ) increases hydrophobicity and electron-withdrawing effects, which may alter solubility and metabolic pathways .

Substituent Effects

  • Methoxy vs. Hydroxyl Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing charge-transfer interactions. In contrast, hydroxyl groups (e.g., in phenolic analogues) may introduce hydrogen bonding but reduce metabolic stability due to susceptibility to glucuronidation .
  • Thioether vs.

Electronic and Geometric Considerations

  • Isoelectronicity vs. Isovalency: While the target compound shares electronic similarities with benzothiazole derivatives (), differences in geometric structure (e.g., fused vs. non-fused rings) significantly impact properties like solubility and bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.